molecular formula CH5NO B1222103 N-Methylhydroxylamine CAS No. 593-77-1

N-Methylhydroxylamine

Cat. No. B1222103
CAS RN: 593-77-1
M. Wt: 47.057 g/mol
InChI Key: CPQCSJYYDADLCZ-UHFFFAOYSA-N
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Description

N-Methylhydroxylamine is a hydroxylamine derivative where a methyl group replaces one of the hydrogens of the amino group . It is an isomer of methoxyamine and aminomethanol . It decomposes in an exothermic reaction (-63 kJ/mol) into methane and azanone unless stored as a hydrochloride salt .


Synthesis Analysis

N-Methylhydroxylamine can be produced by the electrochemical reduction of nitromethane in hydrochloric acid using a copper anode and a graphite cathode . It is also an important intermediate for the synthesis of phenylmethoxyureas . Its synthesis by electroreduction of nitromethane is an easy process which can be carried out in aqueous acidic medium .


Molecular Structure Analysis

The molecular formula of N-Methylhydroxylamine is CH5NO . It has a molar mass of 47.057 g·mol −1 . The linear formula is CH3NHOH · HCl .


Chemical Reactions Analysis

N-Methylhydroxylamine decomposes in an exothermic reaction (-63 kJ/mol) into methane and azanone unless stored as a hydrochloride salt . It is also involved in the reaction pathways of molecules in the ISM leading to the formation of prebiotic molecules .


Physical And Chemical Properties Analysis

N-Methylhydroxylamine has a melting point of 38.5 °C (101.3 °F; 311.6 K) and a boiling point of 115.0 °C (239.0 °F; 388.1 K) . Its basicity (pKb) is 8.04 .

Scientific Research Applications

  • Mutagenic Properties and Tautomeric Shifts : Singer and Spengler (1982) found that O-Methylhydroxylamine, which shares similarities with N-Methylhydroxylamine, can induce mutagenic properties by substituting methoxyamino groups in nucleosides like cytidine and adenosine. This reaction results in a complete change in tautomeric equilibrium, with implications for transcription and molecular bonding (Singer & Spengler, 1982).

  • Synthesis of Phenylmethoxyureas : Gómez (1991) discussed the electrosynthesis of N-methylhydroxylamine, an important intermediate in the synthesis of phenylmethoxyureas. This process, conducted in aqueous acidic medium, is notable for its high yields and low environmental impact, making it a valuable method for synthesizing this product (Gómez, 1991).

  • Molecular Structure Studies : Rankin, Todd, Riddell, and Turner (1981) investigated the molecular structures of N-methylhydroxylamine and related compounds in the gas phase using electron diffraction. They found that the principal conformer present had the anti conformation about the N-O bond (Rankin et al., 1981).

  • Electrochemical Reduction Characterization : Xia Xin-hui (2006) explored the electrochemical reduction characteristics of nitromethane to form N-methylhydroxylamine. This study highlighted the efficient production method of N-methylhydroxylamine through electrosynthesis, showcasing its simplicity, low costs, and minimal pollution (Xia Xin-hui, 2006).

  • Applications in Radiolysis and Nuclear Waste Reprocessing : Wang et al. (2020) demonstrated the role of N-methylhydroxylamine in the stability of DMHA (N,N-dimethylhydroxylamine) against radiation, with implications for spent fuel reprocessing and nuclear waste management. The presence of monomethylhydrazine improved the stability significantly (Wang et al., 2020).

  • Chemical Inactivation of Viruses : Newlin and Bussell (2005) conducted a study on the inactivation of myxoviruses and paramyxoviruses by N-methylhydroxylamine. They found that the compound was effective in rapidly inactivating certain viruses, indicating potential applications in virology and pharmaceutical research (Newlin & Bussell, 2005).

Safety And Hazards

N-Methylhydroxylamine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contacting with skin and eye .

Future Directions

N-Methylhydroxylamine is an important intermediate for the synthesis of phenylmethoxyureas . The potential energy surface proposed by Weaver and Hays predicts three major products of the O(1D) and methylamine combination: aminomethanol, N-methylhydroxylamine, and methoxyamine . These predictions have motivated recent searches for methoxyamine, methyl isocyanate, ethyl isocyanate, and hydroxylamine . Future applications of this synthetic N-Methylhydroxylamine include its in vivo incorporation into recombinant proteins .

properties

IUPAC Name

N-methylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO/c1-2-3/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQCSJYYDADLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4229-44-1 (hydrochloride)
Record name N-Methylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10208035
Record name N-Methylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.057 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylhydroxylamine

CAS RN

593-77-1
Record name Methylhydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLHYDROXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8920J3L6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,210
Citations
K Stolze, H Nohl - Free Radical Research Communications, 1990 - Taylor & Francis
… , free radicals as secondary products from the nitroxide radical and excess N-methylhydroxylamine in a system containing N-methylhydroxylamine and titanium(II1) ions. We wanted to …
Number of citations: 28 www.tandfonline.com
DWH Rankin, MR Todd, FG Riddell… - Journal of Molecular …, 1981 - Elsevier
… N-methylhydroxylamine hydrochloride was purchased commercially… Molecular parameters for N-methylhydroxylamine … Least squares correlation matrix x 100 for N-methylhydroxylamine …
Number of citations: 42 www.sciencedirect.com
AM Prokai, RK Ravichandran - Journal of Chromatography A, 1994 - Elsevier
Hydroxylamine and N-alkylhydroxylamines have been separated and analyzed using ion chromatography with conductivity and amperometric detectors. Conductivity detection is simple…
Number of citations: 31 www.sciencedirect.com
MJ Pabst, RL Somerville - Journal of Biological Chemistry, 1971 - Elsevier
… When N-methylhydroxylamine is present in the anthranilate synthetase reaction mixture, A-… Anthranilate synthetase is partially inhibited by N-methylhydroxylamine. This inhibition is …
Number of citations: 12 www.sciencedirect.com
GE Newlin, RH Bussell - Archiv für die gesamte Virusforschung, 1972 - Springer
… Hydroxylamine, O-methylhydroxylamine and N-methylhydroxylamine solutions were prepared in distilled water at twice the desired concentration. The pit was adjusted with 50% w/w …
Number of citations: 5 link.springer.com
MK Sharma, S Chandra - Astrophysics, 2021 - Springer
… have concern only with the rotational levels in the ground vibrational state because the kinetic temperature in a molecular region where Aminomethanol and/or N-Methylhydroxylamine …
Number of citations: 8 link.springer.com
LW Jones, RT Major - Journal of the American Chemical Society, 1928 - ACS Publications
… Ether and free 0,Ndiethyl-N-methylhydroxylamine were … to a partial splitting intohydrogen chloride and , -diethyl-N-methylhydroxylamine, it was not washed with pure etherbut with a little …
Number of citations: 6 pubs.acs.org
GE Newlin, RH Bussell - Archives of Virology, 1975 - Springer
A study of the mechanism of myxovirus and paramyxovirus inactivation by hydroxylamine, O-methylhydroxylamine and N-methylhydroxylamine was conducted. Influenza A (WSN) was …
Number of citations: 6 link.springer.com
DH Campbell, TC Bissot, RW Parry - Journal of the American …, 1958 - ACS Publications
… These observations suggest that pure hydroxylamine-borane and N-methylhydroxylamine-borane might be prepared as stable compounds if a way could be found to minimize contact …
Number of citations: 14 pubs.acs.org
F Angelelli, M Aschi, F Cacace, F Pepi… - The Journal of …, 1995 - ACS Publications
The gas-phase proton affinity (PA) of H2NOH evaluated by the FT-ICR “bracketing” technique and by the kinetic method based on the unimolecular fragmentation of proton-bound …
Number of citations: 37 pubs.acs.org

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